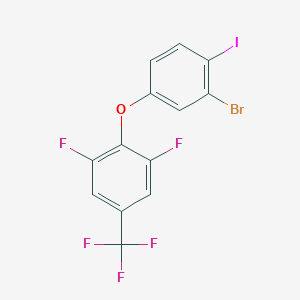![molecular formula C7H2ClF3IN3 B14072810 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1347759-37-8](/img/structure/B14072810.png)
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains chlorine, iodine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by iodination and chlorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its reactivity and binding affinity to biological targets .
類似化合物との比較
Similar Compounds
2-fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
2,3-dichloro-5-(trifluoromethyl)pyridine: A compound used as an intermediate in the synthesis of crop-protection products.
Uniqueness
The combination of these halogens with the trifluoromethyl group and pyrazolo[4,3-c]pyridine core makes it a versatile compound for various research and industrial purposes .
特性
CAS番号 |
1347759-37-8 |
|---|---|
分子式 |
C7H2ClF3IN3 |
分子量 |
347.46 g/mol |
IUPAC名 |
4-chloro-3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H2ClF3IN3/c8-5-4-2(14-15-6(4)12)1-3(13-5)7(9,10)11/h1H,(H,14,15) |
InChIキー |
NVSNTEGQPPECRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C2=C(NN=C21)I)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
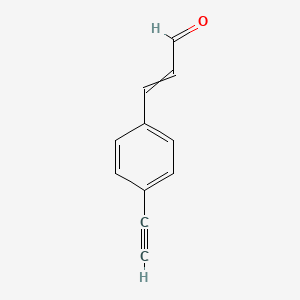
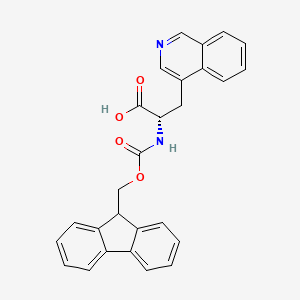
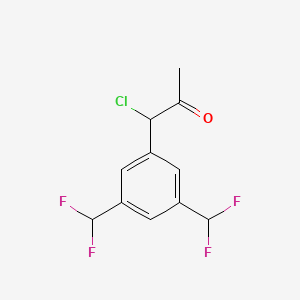
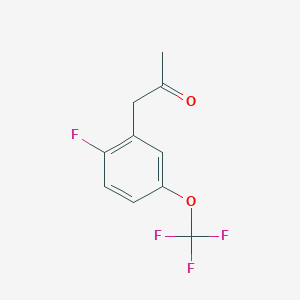
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)

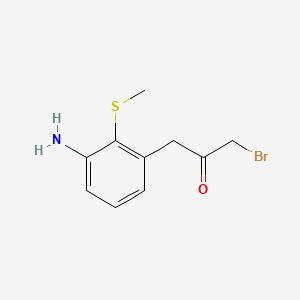
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
